molecular formula C19H27N7O3 B12232890 4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

Cat. No.: B12232890
M. Wt: 401.5 g/mol
InChI Key: NEYSCLBGGHQLFH-UHFFFAOYSA-N
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Description

4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound characterized by its unique structure, which includes two pyrimidine rings, a piperazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4,6-dimethoxypyrimidine, which is then reacted with piperazine under controlled conditions to form the piperazine derivative. This intermediate is further reacted with 6-methylpyrimidine and morpholine to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as high-throughput screening and process optimization, ensures efficient and cost-effective production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation while minimizing side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H27N7O3

Molecular Weight

401.5 g/mol

IUPAC Name

4-[4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine

InChI

InChI=1S/C19H27N7O3/c1-14-12-15(21-18(20-14)26-8-10-29-11-9-26)24-4-6-25(7-5-24)19-22-16(27-2)13-17(23-19)28-3/h12-13H,4-11H2,1-3H3

InChI Key

NEYSCLBGGHQLFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC(=CC(=N4)OC)OC

Origin of Product

United States

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